molecular formula C18H11BrS B2418630 4-(3-Bromophenyl)dibenzothiophene CAS No. 1084334-28-0

4-(3-Bromophenyl)dibenzothiophene

Cat. No. B2418630
CAS RN: 1084334-28-0
M. Wt: 339.25
InChI Key: JVHWZEWMZMHZFN-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)dibenzothiophene is a complex chemical compound that belongs to the family of dibenzothiophenes, which are organic compounds comprising of two benzene rings fused to a thiophene ring . The presence of the 3-bromophenyl functional group makes this compound unique . It is also known as BPhDBT.


Physical And Chemical Properties Analysis

4-(3-Bromophenyl)dibenzothiophene has a predicted boiling point of 486.7±20.0 °C and a predicted density of 1.483±0.06 g/cm3 .

Scientific Research Applications

Safety and Hazards

4-(3-Bromophenyl)dibenzothiophene should be stored in a dark place, sealed in dry, at room temperature . It is classified as harmful if swallowed . It is recommended to avoid contact with skin and eyes, ingestion, and inhalation .

Future Directions

4-(3-Bromophenyl)dibenzothiophene, also known as BPhDBT, is a highly versatile compound that has drawn interest from researchers in fields ranging from material sciences to pharmacology. Further studies are needed to explore its potential applications .

properties

IUPAC Name

4-(3-bromophenyl)dibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrS/c19-13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)20-18(14)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHWZEWMZMHZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A nitrogen flushed mixture of 1,3-dibromobenzene (18.63 g, 78.92 mmol), dibenzo{b,d}thiophen-4-ylboronic acid (6.0 g, 26.3 mmol), Pd(PPh3)4 (304 mg, 0.414 mmol), toluene (200 mL) and a slurry of K2CO3 (10.9 g, 78.92 mmol) in water (20 mL) were refluxed for 23 h. After the mixture cooled to room temperature the organic layer was washed with water, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The residue was purified by vacuum distillation (Kugelrohr) followed by flash chromatography on silica (hexane:dichloromethane) to give 4-(3-bromophenyl)dibenzo[b,d]thiophene (3.5 g 39.2%).
Quantity
18.63 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
304 mg
Type
catalyst
Reaction Step One
Name
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dibenzo[b,d]thiophen-4-yl-boronic acid (10.00 g, 43.8 mmol), 1,3-dibromobenzene (20.69 g, 88 mmol) and Pd(PPh3)4 catalyst (0.507 g, 0.438 mmol) were dissolved in 200 mL of toluene, and potassium carbonate (18.18 g, 132 mmol) in 50 mL of water was added, and the mixture was refluxed overnight under N2. The mixture was cooled to room temperature, and the organic layer was separated, filtered and evaporated. The residue after evaporation was purified by column chromatography on silica gel (eluted with hexane/DCM 95/5 v/v mixture), followed by recrystallization from hexane. 4-(3-bromophenyl)dibenzo[b,d]thiophene was obtained as white solid (12 g, 81% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.69 g
Type
reactant
Reaction Step One
Quantity
0.507 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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